molecular formula C10H11N3OS B1483475 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2098041-18-8

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1483475
CAS RN: 2098041-18-8
M. Wt: 221.28 g/mol
InChI Key: TTWQTIBDESVPDG-UHFFFAOYSA-N
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Description

“1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide” is a thiophene-based analog . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves the heterocyclization of readily available S-containing alkyne substrates . These processes may allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, like 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide, have been studied for their potential anticancer properties. The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene compounds is significant. They can be designed to modulate inflammatory pathways, which may lead to the development of new anti-inflammatory drugs .

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit antimicrobial activity. This compound could be used to create new antibiotics to combat resistant bacterial strains .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. Their electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. Their application in protecting metals and alloys from corrosion is an area of ongoing research .

Anesthetic Properties

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers. They have applications in medical settings as local anesthetics, particularly in dental procedures .

Mechanism of Action

While the specific mechanism of action for “1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide” is not mentioned in the sources, it’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to fascinate scientists due to their potential as biologically active compounds . Their role in medicinal chemistry to improve advanced compounds with a variety of biological effects is expected to continue . The development of efficient and selective syntheses of thiophene derivatives by cyclization of readily available S-containing alkyne substrates is a significant step forward .

properties

IUPAC Name

2-ethyl-5-thiophen-3-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-13-9(10(11)14)5-8(12-13)7-3-4-15-6-7/h3-6H,2H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWQTIBDESVPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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